molecular formula C12H16O2 B170259 (3-Methylphenyl) 3-methylbutanoate CAS No. 105401-73-8

(3-Methylphenyl) 3-methylbutanoate

Katalognummer: B170259
CAS-Nummer: 105401-73-8
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: CLEOHZPKAIYEQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Methylphenyl) 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methylphenyl) 3-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 3-methylbutanoic acid and benzyl alcohol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 3-Methylbutanoic acid and benzyl alcohol.

    Oxidation: Benzaldehyde and 3-methylbutanoic acid.

    Reduction: Benzyl alcohol and 3-methylbutanol.

Wissenschaftliche Forschungsanwendungen

(3-Methylphenyl) 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Wirkmechanismus

The mechanism of action of (3-Methylphenyl) 3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor. Additionally, its potential therapeutic effects may involve modulation of inflammatory pathways and inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Methylphenyl) 3-methylbutanoate is unique due to its specific combination of a benzyl group and a 3-methylbutanoate moiety, which imparts distinct olfactory properties and potential biological activities. Its structural features differentiate it from other esters, making it valuable in specific applications within the fragrance and flavor industry .

Eigenschaften

CAS-Nummer

105401-73-8

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

(3-methylphenyl) 3-methylbutanoate

InChI

InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3

InChI-Schlüssel

CLEOHZPKAIYEQK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)CC(C)C

Kanonische SMILES

CC1=CC(=CC=C1)OC(=O)CC(C)C

Synonyme

Butanoic acid, 3-Methyl-, 3-Methylphenyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.